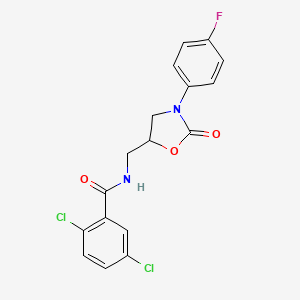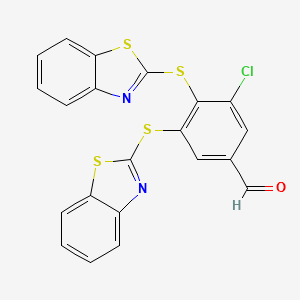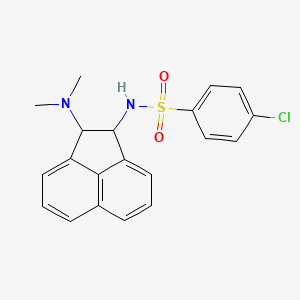
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indolin-2-one derivatives, which have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
Cytochrome P450 Enzyme Inhibition
Research has highlighted the role of chlorophyllin, a related compound, in inhibiting cytochrome P450 activities, which are crucial for the bioactivation of carcinogens. This suggests potential applications in reducing the mutagenicity of certain compounds through enzyme inhibition mechanisms (Yun et al., 1995).
ACE Inhibition and Antihypertensive Activity
Compounds structurally related to 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one have been synthesized and shown to possess potent angiotensin-converting enzyme (ACE) inhibitory and antihypertensive properties, indicating potential applications in cardiovascular disease treatment (Kim et al., 1983).
Synthesis of Spiro Heterocycles
The reactivity of compounds similar to this compound with various chemical entities has been explored for the novel synthesis of spiro heterocyclic systems, highlighting their versatility in organic synthesis (Abdel-ghany et al., 2000).
Neuropeptide Y Y1 Receptor Antagonism
Benzimidazoles derived from related indole structures have been evaluated as selective neuropeptide Y Y1 receptor antagonists, aiming at developing antiobesity drugs. This indicates the potential of such compounds in modulating receptor interactions for therapeutic applications (Zarrinmayeh et al., 1998).
Antimicrobial Activity
Certain derivatives have shown promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-12-6-5-8-15-17(12)21(11-14-7-3-4-9-16(14)20)18(23)19(15,24)10-13(2)22/h3-9,24H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXNHCKJZJVAEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3Cl)(CC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester](/img/structure/B2398818.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)
![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)
![3-(Propan-2-yl)-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2398823.png)
![5-bromo-2-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2398827.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2398829.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2398830.png)




![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2398838.png)
